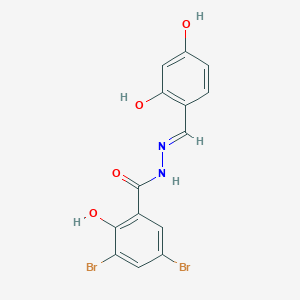
3,5-dibromo-N'-(2,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dibromo-N'-(2,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide, also known as DBDH, is a synthetic compound that has been widely studied in the field of medicinal chemistry. DBDH has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Wirkmechanismus
The mechanism of action of 3,5-dibromo-N'-(2,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. It also activates the Nrf2 signaling pathway, which is involved in the regulation of antioxidant defense. Furthermore, this compound has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. This compound also exhibits antioxidant activity by reducing oxidative stress and increasing the levels of antioxidant enzymes. In addition, this compound has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-dibromo-N'-(2,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits a wide range of biological activities, making it suitable for studying various physiological and pathological processes. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its potential side effects have not been fully explored.
Zukünftige Richtungen
There are several future directions for research on 3,5-dibromo-N'-(2,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide. One area of research could focus on elucidating its mechanism of action, which could provide insights into its therapeutic potential. Another area of research could focus on exploring its potential side effects and toxicity, which could help to determine its safety for use in humans. Furthermore, research could be conducted to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related disorders.
Synthesemethoden
The synthesis of 3,5-dibromo-N'-(2,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide involves the condensation of 2,4-dihydroxybenzaldehyde with 3,5-dibromo-2-hydroxybenzohydrazide in the presence of an acid catalyst. The resulting product is a yellow crystalline solid, which can be purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3,5-dibromo-N'-(2,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, this compound has been found to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
3,5-dibromo-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N2O4/c15-8-3-10(13(21)11(16)4-8)14(22)18-17-6-7-1-2-9(19)5-12(7)20/h1-6,19-21H,(H,18,22)/b17-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYRUXYFPOHOFP-UBKPWBPPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-ethyl-5-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5969785.png)
![N-(4-fluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5969790.png)
![ethyl 4-[(2-benzyl-4-morpholinyl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B5969793.png)
![N-(4-chlorobenzyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B5969795.png)
![methyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]glycinate](/img/structure/B5969804.png)
![2-amino-4-(2-fluorophenyl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3-carbonitrile](/img/structure/B5969812.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2,4,6-trifluorophenyl)acetamide](/img/structure/B5969817.png)
![2-{[4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5969823.png)
![2-[1-(3,5-dimethoxybenzyl)-4-isobutyl-2-piperazinyl]ethanol](/img/structure/B5969842.png)

![N-benzyl-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5969862.png)
![N-benzyl-N-ethyl-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5969863.png)
![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5969873.png)
![4-(3,4-dimethylphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5969874.png)
